N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to a dimethylamino group
Mechanism of Action
Target of Action
It is known to be an important organic synthesis intermediate .
Mode of Action
The compound is used as an additive in electrolytes to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic synthesis for the formation of carbon-carbon bonds . It also participates in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
The compound’s action results in the formation of a dense and robust SEI that is rich in LiF. This SEI helps suppress the growth of lithium dendrites, which is crucial in the context of lithium metal batteries .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is stable in air and soluble in some organic solvents like ethanol and dimethylformamide . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki-Miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that it may interact with various enzymes and proteins involved in these reactions. The nature of these interactions is likely dependent on the specific conditions of the reaction and the other molecules present.
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions , which involve the formation of carbon-carbon bonds between two organic compounds. This suggests that it may interact with biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Metabolic Pathways
It is known to participate in Suzuki-Miyaura coupling reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the following steps:
Formation of the Boronic Ester: The starting material, 4-bromoaniline, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Amination: The boronic ester is then subjected to a Buchwald-Hartwig amination reaction with dimethylamine. This step involves a palladium catalyst and a ligand to facilitate the formation of the N,N-dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to modify the boron moiety.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Modified boron-containing compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This makes it a useful building block for the synthesis of complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to facilitate cross-coupling reactions makes it a versatile tool in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in cross-coupling reactions.
N,N-Dimethylaniline: A compound with a similar dimethylamino group but lacking the boron moiety.
4-Bromoaniline: The starting material for the synthesis of the target compound.
Uniqueness
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is unique due to the presence of both the boron-containing dioxaborolane ring and the dimethylamino group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNFIFQXALVLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674855 | |
Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129636-11-9 | |
Record name | N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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